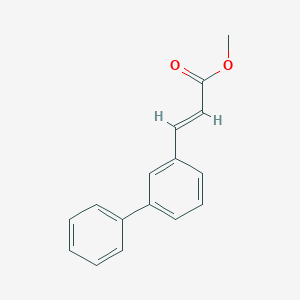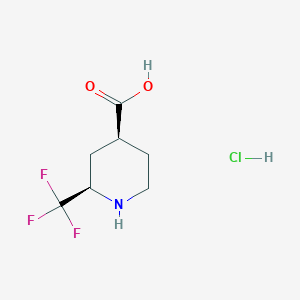
cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H11ClF3NO2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. This can be achieved through various methods, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the piperidine ring and the trifluoromethyl group using palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution can produce halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications .
Biology: In biological research, the compound is utilized to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and protein interactions .
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also modulate specific pathways by inhibiting or activating target molecules .
Vergleich Mit ähnlichen Verbindungen
- cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Uniqueness: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride stands out due to its specific trifluoromethyl group positioning on the piperidine ring, which can significantly influence its chemical and biological properties. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H11ClF3NO2 |
|---|---|
Molekulargewicht |
233.61 g/mol |
IUPAC-Name |
(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
MSUATQFDGCXRGM-UYXJWNHNSA-N |
Isomerische SMILES |
C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F.Cl |
Kanonische SMILES |
C1CNC(CC1C(=O)O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)


![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
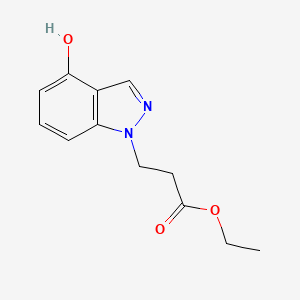
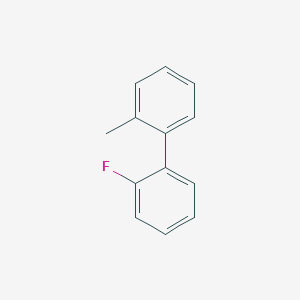

![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
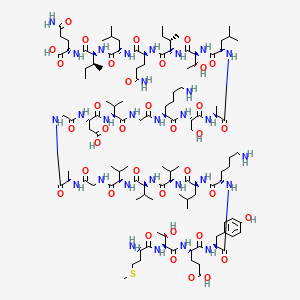
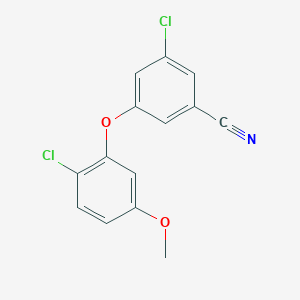
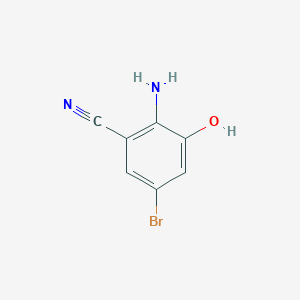
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
